2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
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Overview
Description
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions, beginning with the formation of the pyrido[2,3-d]pyrimidine core. This can be achieved via cyclization reactions involving appropriate precursors such as ethyl and methoxy-substituted derivatives.
Reaction Conditions: The reaction conditions often involve using strong acids or bases to facilitate cyclization, followed by nitrile introduction through condensation reactions with cyanide sources. Typical solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: In industrial settings, the production of this compound might be scaled up using continuous flow reactors to optimize reaction efficiency and yield. This process could involve automated systems for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of reactions, including oxidation, reduction, and substitution.
Oxidation: Oxidation reactions might involve reagents like hydrogen peroxide or potassium permanganate, transforming specific functional groups without disrupting the pyrido[2,3-d]pyrimidine core.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, primarily targeting nitrile or keto groups.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, reducing agents, and nucleophiles under controlled conditions. Solvents such as DMSO, methanol, or toluene are often used, depending on the reaction.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is employed as a building block for synthesizing complex organic molecules, serving as a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be studied for its interactions with biomolecules, potentially serving as a ligand in biochemical assays.
Medicine: Its unique structure makes it a candidate for drug development, particularly in exploring its pharmacokinetic properties and therapeutic potential.
Industry: Industrial applications might include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action might involve binding to active sites, altering protein function, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as those with different substituents at the 5, 6, and 7 positions.
This detailed look into the compound highlights its significance and versatile applications across various fields, making it an interesting subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-4-8-7-15-11-9(10(8)20-3)12(18)17(6-5-14)13(19)16(11)2/h7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWAWLBSLIHHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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